
CID 131864616
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H2SiO3), lead(2+) salt (1:1), also known as lead monosilicate, is a chemical compound composed of silicic acid and lead in a 1:1 ratio. It is commonly referred to as basic lead silicate or lead silicon trioxide. This compound is primarily used in industrial applications, particularly in the ceramics and glass industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silicic acid (H2SiO3), lead(2+) salt (1:1) can be synthesized by reacting lead oxide (PbO) with silicic acid (H2SiO3) under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the lead silicate compound. The general reaction is as follows: [ \text{PbO} + \text{H}_2\text{SiO}_3 \rightarrow \text{PbSiO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, lead monosilicate is produced by mixing lead oxide with silica (SiO2) and heating the mixture to high temperatures. This process ensures the complete reaction of the components, resulting in a homogeneous product. The composition by weight is typically 85% lead oxide and 15% silica .
Análisis De Reacciones Químicas
Types of Reactions
Silicic acid (H2SiO3), lead(2+) salt (1:1) undergoes various chemical reactions, including:
Oxidation: Lead in the compound can be oxidized to higher oxidation states.
Reduction: Lead can also be reduced to lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with lead monosilicate include strong acids and bases, which can facilitate the breakdown of the compound into its constituent ions. For example, hydrochloric acid (HCl) can react with lead monosilicate to form lead chloride (PbCl2) and silicic acid.
Major Products Formed
The major products formed from the reactions of lead monosilicate depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces lead chloride and silicic acid: [ \text{PbSiO}_3 + 2\text{HCl} \rightarrow \text{PbCl}_2 + \text{H}_2\text{SiO}_3 ]
Aplicaciones Científicas De Investigación
Silicic acid (H2SiO3), lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead and silicon compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in medical applications, although its toxicity limits its use.
Mecanismo De Acción
The mechanism of action of silicic acid (H2SiO3), lead(2+) salt (1:1) involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, particularly in biological systems. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): Used in ceramics and as a filler in plastics and cements.
Silicic acid (H2SiO3), magnesium salt (11): Used in similar applications as calcium silicate but with different properties.
Uniqueness
Silicic acid (H2SiO3), lead(2+) salt (1:1) is unique due to its high lead content, which imparts specific properties to ceramics and glass products. Its toxicity, however, limits its use in certain applications compared to other silicates like calcium and magnesium silicates .
Propiedades
Número CAS |
22569-74-0 |
|---|---|
Fórmula molecular |
H2O3PbSi |
Peso molecular |
285 g/mol |
InChI |
InChI=1S/H2O3Si.Pb/c1-4(2)3;/h1-2H; |
Clave InChI |
CDOOYCLYEGBYFE-UHFFFAOYSA-N |
SMILES canónico |
O[Si](=O)O.[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)

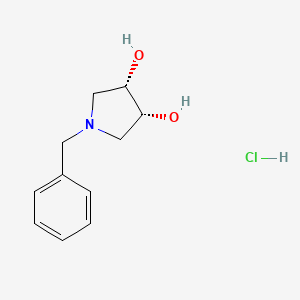
![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
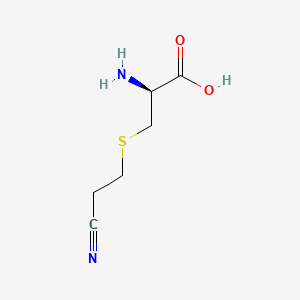
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
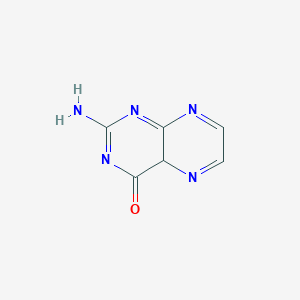
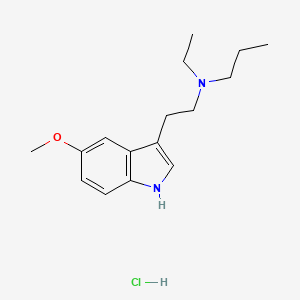
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
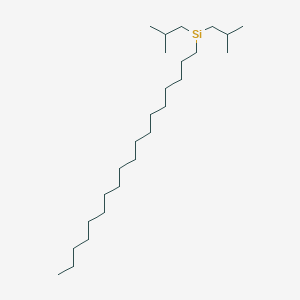


![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)

